N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide
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Overview
Description
N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a quinazolinone core and a benzenesulfonamide group. This compound is utilized in various fields due to its distinctive properties and potential for developing innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide typically involves the reaction of 2-aminobenzamide with benzoyl chloride to form 2-benzamido-benzamide. This intermediate is then cyclized to produce 2-phenylquinazolin-4-one. The final step involves the sulfonation of the quinazolinone derivative with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow synthesis may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects, particularly in cancer treatment where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide: Unique due to its specific structure and properties.
N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonyl chloride: Similar structure but different functional group, leading to different reactivity.
N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonic acid: Similar core structure but different acidic properties.
Uniqueness
This compound stands out due to its balanced combination of a quinazolinone core and a benzenesulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-20-21-18-14-8-7-13-17(18)19(23(20)15-9-3-1-4-10-15)22-27(25,26)16-11-5-2-6-12-16/h1-14,22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXRPRDTPYWGIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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